2-Methoxy-2-phenylpropan-1-amine
Overview
Description
2-Methoxy-2-phenylpropan-1-amine is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s structurally similar to phenpromethamine and β-methylphenylethylamine (bmpea), which are known to interact with dopamine transporters (dats) and norepinephrine transporters (nets) . These transporters play a crucial role in the regulation of neurotransmitters in the brain, affecting mood, attention, and other cognitive functions .
Mode of Action
Based on its structural similarity to phenpromethamine and bmpea, it’s plausible that it acts as a substrate at dats and nets . This means it could potentially influence the reuptake of dopamine and norepinephrine, neurotransmitters that play key roles in mood regulation, attention, and the body’s fight-or-flight response .
Biochemical Pathways
If it acts similarly to phenpromethamine and bmpea, it could affect the dopaminergic and noradrenergic systems . These systems are involved in a wide range of physiological processes, including mood regulation, attention, reward, and the body’s response to stress .
Pharmacokinetics
Similar compounds like phenpromethamine and bmpea are known to be substrates at dats and nets, suggesting they can cross the blood-brain barrier and exert effects in the central nervous system .
Result of Action
If it acts similarly to phenpromethamine and bmpea, it could potentially increase the levels of dopamine and norepinephrine in the synaptic cleft, leading to enhanced neurotransmission . This could result in increased alertness, attention, and mood elevation .
Biochemical Analysis
Biochemical Properties
2-Methoxy-2-phenylpropan-1-amine plays a significant role in biochemical reactions, particularly in the synthesis of enantiopure drug-like compounds. It interacts with various enzymes, such as transaminases, which are responsible for catalyzing the transfer of amino groups from one molecule to another These interactions are crucial for the synthesis of pharmaceutically relevant compounds, as they enable the production of specific enantiomers with high enantioselectivity and efficiency
Cellular Effects
This compound has been shown to influence various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and subsequent alterations in cellular functions . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes and influencing the production of key metabolites. These effects on cellular processes underscore the compound’s potential as a modulator of cellular functions and its relevance in biochemical research.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with specific biomolecules, including enzymes and receptors. The compound can bind to active sites of enzymes, either inhibiting or activating their activity This binding can lead to changes in the enzyme’s conformation and function, ultimately affecting the biochemical pathways in which the enzyme is involved Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the compound’s stability can be influenced by environmental conditions, such as temperature and pH Over time, the compound may degrade, leading to changes in its biochemical activity and effects on cellular functions
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cognitive function or modulating metabolic pathways . At higher doses, it may cause toxic or adverse effects, including disruptions in cellular functions and metabolic imbalances. Understanding the dosage-dependent effects of the compound is crucial for determining its therapeutic potential and safety in animal models and, ultimately, in human applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have distinct biochemical activities. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential effects on metabolic flux and metabolite levels. The interactions with metabolic enzymes also highlight the compound’s role in modulating biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments and tissues. Understanding the transport mechanisms is crucial for elucidating the compound’s bioavailability and its potential effects on cellular functions. Additionally, the distribution patterns can provide insights into the compound’s therapeutic potential and its ability to target specific tissues or organs.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s role in cellular processes and its potential interactions with subcellular structures. The effects on subcellular localization also highlight the importance of spatial dynamics in the compound’s biochemical activity.
Properties
IUPAC Name |
2-methoxy-2-phenylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(8-11,12-2)9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTDPACYVQKADZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693256 | |
Record name | 2-Methoxy-2-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933721-51-8 | |
Record name | β-Methoxy-β-methylbenzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933721-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-2-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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